3-(2-Ethoxyphenyl)azetidine
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Overview
Description
3-(2-Ethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with an ethoxyphenyl substituent at the 3-position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles like aziridines and pyrrolidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)azetidine can be achieved through several methods:
[2+2] Cycloaddition Reactions: The aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most efficient ways to synthesize functionalized azetidines.
Nucleophilic Substitution: This method involves the nucleophilic substitution of nitrogen nucleophiles with prefunctionalized starting materials.
Reduction of β-Lactams: The reduction of β-lactams can also yield azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient synthetic routes such as:
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like potassium cyanide, potassium thiocyanate, and sodium azide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, such as 3-cyano, 3-thiocyano, and 3-azido azetidine derivatives .
Scientific Research Applications
3-(2-Ethoxyphenyl)azetidine has several scientific research applications:
Drug Discovery: Azetidines are used as motifs in drug discovery due to their unique reactivity and stability.
Polymer Synthesis: The compound is used in the synthesis of polymers with specific properties, such as antibacterial and antimicrobial coatings.
Chiral Templates: Azetidines serve as chiral templates in asymmetric synthesis.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained four-membered ring. The ring strain facilitates the cleavage of nitrogen-carbon bonds, leading to various chemical transformations . The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
3-(2-Ethoxyphenyl)azetidine is unique due to its intermediate ring strain, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and medicinal applications .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-6-4-3-5-10(11)9-7-12-8-9/h3-6,9,12H,2,7-8H2,1H3 |
InChI Key |
UEFLQWJWIXBYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CNC2 |
Origin of Product |
United States |
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